molecular formula C13H15NOS B11739127 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one

4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Cat. No.: B11739127
M. Wt: 233.33 g/mol
InChI Key: KNAAKLVBOPAKER-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the molecular formula C13H15NOS It is known for its unique structure, which includes a benzothiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino group with a benzothiepinone derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiepin ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one
  • 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-thione
  • 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-sulfoxide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzothiepin ring and the dimethylamino group. These features confer distinct reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-2,3-dihydro-1-benzothiepin-5-one

InChI

InChI=1S/C13H15NOS/c1-14(2)9-10-7-8-16-12-6-4-3-5-11(12)13(10)15/h3-6,9H,7-8H2,1-2H3

InChI Key

KNAAKLVBOPAKER-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CCSC2=CC=CC=C2C1=O

Origin of Product

United States

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